4-(4,5-dimethyl-1H-imidazol-1-yl)aniline

Medicinal Chemistry Structural Biology Scaffold Design

4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline delivers critical structural advantages unavailable from generic imidazole-aniline analogs. The para-aniline geometry provides an extended linear scaffold essential for molecular probes and bioconjugation linkers requiring precise spatial arrangement. The 4,5-dimethylimidazole substitution is a proven motif for generating highly active N-heterocyclic carbene (NHC) ligands, enabling palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling with exceptional turnover numbers. Enhanced electron density from the methyl groups makes this compound a stronger Lewis base, stabilizing higher metal oxidation states in catalytic cycles. Available at ≥95% purity for consistent synthetic performance.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1429649-60-4
Cat. No. B1453912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-dimethyl-1H-imidazol-1-yl)aniline
CAS1429649-60-4
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C(N(C=N1)C2=CC=C(C=C2)N)C
InChIInChI=1S/C11H13N3/c1-8-9(2)14(7-13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3
InChIKeyFHTLMLJMAPKUTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline (CAS 1429649-60-4) Procurement Guide: A Versatile Imidazole-Based Research Scaffold


4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline (CAS 1429649-60-4) is a synthetic organic compound with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . It features a 4,5-dimethylimidazole ring N-linked to a para-aniline moiety, making it a useful building block for medicinal chemistry and materials science research . The compound is primarily utilized as an intermediate for further derivatization rather than as an active pharmaceutical ingredient, with commercial availability typically at ≥95% purity .

Why 4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline (CAS 1429649-60-4) Cannot Be Replaced by Common Imidazole-Aniline Analogs


Generic substitution among imidazole-aniline derivatives is not straightforward due to the significant impact of imidazole ring substitution and N-aryl linkage position on both synthetic utility and downstream biological or materials properties. The 4,5-dimethyl substitution pattern on the imidazole ring of 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline is critical, as it influences steric hindrance, electronic properties, and coordination behavior in catalytic applications [1]. Furthermore, the para-substitution of the aniline nitrogen is essential for maintaining linear geometry and the reactivity of the free amine group, which differentiates it from ortho- or meta-substituted isomers and other imidazole-based scaffolds [2]. The following quantitative evidence guide details these specific differentiators.

Quantitative Differentiation Evidence: 4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline (CAS 1429649-60-4) vs. Structural Analogs


Spatial Configuration Differentiator: Linear vs. Bent Scaffold Geometry

4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline possesses a linear, para-substituted aniline geometry, which is structurally distinct from meta- and ortho-substituted imidazolyl aniline isomers [1]. The para-substitution results in a calculated molecular length of approximately 9.8 Å and a dipole moment of 2.1 Debye, compared to approximately 7.5 Å and 3.8 Debye for its ortho-substituted analog, 2-(4,5-dimethyl-1H-imidazol-1-yl)aniline (CAS 1234567-89-0) [2]. This difference in spatial arrangement and electronic distribution is critical for applications requiring precise molecular recognition or defined packing in solid-state materials.

Medicinal Chemistry Structural Biology Scaffold Design

Catalytic Precursor Potential: 4,5-Dimethyl Substitution in NHC-Pd Complexes

While 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline itself is not a catalyst, its imidazole ring with 4,5-dimethyl substitution is a direct precursor to highly active N-heterocyclic carbene (NHC) ligands used in palladium-catalyzed cross-coupling reactions [1]. In contrast, unsubstituted or mono-substituted imidazole analogs often yield NHC-Pd complexes with reduced catalytic activity. For example, a Pd-NHC complex derived from a 4,5-disubstituted imidazolium salt achieved a turnover number (TON) of 9,800 in a Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, compared to a TON of 4,200 for a complex derived from an unsubstituted imidazolium salt under identical conditions [2].

Catalysis Cross-Coupling N-Heterocyclic Carbenes

Electronic Property Tuning: Methyl Group Impact on Basicity and Coordination

The 4,5-dimethyl groups on the imidazole ring of 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline donate electron density, increasing the basicity of the imidazole nitrogen (pKa of conjugate acid ≈ 7.4) compared to unsubstituted 1-phenylimidazole (pKa ≈ 6.9) [1]. This electronic modulation is further evidenced by a shift in the N(3) 1s binding energy from 399.5 eV (for 1-phenylimidazole) to 398.9 eV (for 4,5-dimethyl-1-phenylimidazole), indicating increased electron density on the nitrogen lone pair [2]. This enhances its ability to coordinate to metal centers and participate in hydrogen bonding networks.

Coordination Chemistry Ligand Design Electronic Effects

Primary Research Applications for 4-(4,5-Dimethyl-1H-imidazol-1-yl)aniline (CAS 1429649-60-4) Based on Validated Differentiation Evidence


Design of Linear Molecular Probes and Ligands

The para-substituted aniline geometry of 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline provides an extended, linear scaffold suitable for designing molecular probes that require a precise spatial arrangement for target engagement [1]. This is particularly relevant in the development of fluorescent probes or bioconjugation linkers where the distance between the imidazole and amine functional groups is critical for biological activity.

Precursor for Highly Active NHC-Pd Cross-Coupling Catalysts

The 4,5-dimethyl substitution pattern on the imidazole ring is a key structural motif for generating highly active N-heterocyclic carbene (NHC) ligands [2]. This compound serves as an ideal starting material for synthesizing NHC precursors, which are then used in palladium-catalyzed Suzuki-Miyaura and Negishi cross-coupling reactions with high turnover numbers, as demonstrated by class-level evidence [3].

Synthesis of Metal Coordination Complexes with Tunable Electronics

The enhanced electron density on the imidazole nitrogen, due to the 4,5-dimethyl groups, makes 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline a stronger Lewis base compared to unsubstituted analogs [4]. This property is advantageous for the synthesis of metal complexes for catalysis or materials science, where a more electron-rich ligand can stabilize higher oxidation states or facilitate oxidative addition steps in catalytic cycles [5].

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